3-Methylhexa-3,5-dien-2-one
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Overview
Description
3-Methylhexa-3,5-dien-2-one is an organic compound with the molecular formula C7H10O It is a conjugated diene, meaning it has two double bonds separated by a single bond, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexa-3,5-dien-2-one can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, the compound can be prepared by the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by elimination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
3-Methylhexa-3,5-dien-2-one has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets. The compound’s conjugated diene structure allows it to participate in electrophilic addition reactions, where it can form carbocation intermediates. These intermediates can then undergo further reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2-Isopropylidene-3-methylhexa-3,5-dienal: This compound has a similar structure but includes an isopropylidene group, which affects its reactivity and applications.
5-Methyl-3,4-hexadien-2-one: Another similar compound with slight variations in the position of double bonds and methyl groups.
Uniqueness
3-Methylhexa-3,5-dien-2-one is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
20432-47-7 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-4-5-6(2)7(3)8/h4-5H,1H2,2-3H3 |
InChI Key |
KTSNVZODIDFWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C(=O)C |
Origin of Product |
United States |
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